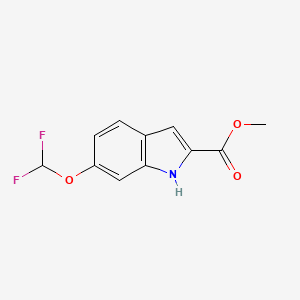

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group attached to an indole core, which is a common structural motif in many biologically active molecules. The presence of the difluoromethoxy group can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate typically involves the introduction of the difluoromethoxy group onto the indole core. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethoxy group to the desired position on the indole ring. This process often involves the use of metal-based catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Scientific Research Applications

Chemical Synthesis and Development

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its applications in synthetic chemistry include:

- Pharmaceutical Development : The compound is employed in the design of new pharmaceuticals due to its ability to interact with biological targets. The difluoromethoxy group can enhance binding affinity to enzymes or receptors, making it valuable in drug design.

- Agrochemicals : Similar indole derivatives have been explored for their potential as agrochemical agents, contributing to the development of crop protection products.

Biological Applications

The biological significance of this compound is highlighted by its interactions with various biological systems:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in disease pathways. For instance, indole derivatives have been shown to effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication. The structural modifications on the indole core can significantly enhance inhibitory activity against this target .

- Anticancer Activity : Indole derivatives are recognized for their anticancer properties. This compound could potentially be optimized for anti-mitotic activity, contributing to cancer treatment strategies . The indole core's ability to bind various receptors makes it a promising scaffold for developing anticancer agents.

Industrial Applications

In industrial contexts, this compound is utilized due to its stability and reactivity:

- Specialty Chemicals Production : The compound's unique properties make it suitable for producing specialty chemicals used in various applications, including materials science and chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted indoles and related heterocycles. Examples include:

- Methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate

- Methyl 6-(methoxy)-1H-indole-2-carboxylate

Uniqueness

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is a compound characterized by its unique structural features, which confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Structural Overview

The compound features a difluoromethoxy group attached to an indole core, a motif commonly found in biologically active molecules. This structure allows for diverse interactions with biological targets, making it a valuable compound in pharmacological research.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity, which modulates various cellular pathways and biological responses. Such interactions can lead to inhibition of target enzymes or receptors, impacting cellular functions and disease processes .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against viruses such as influenza A. The structure-activity relationship (SAR) analysis indicates that modifications to the indole ring can enhance antiviral efficacy .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies reveal that derivatives of indole-2-carboxylic acid exhibit potent activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be significantly lower than standard antibiotics, indicating strong antimicrobial potential .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that related compounds exhibit IC50 values in the low micromolar range against several cancer cell lines .

Case Study: Antiviral Efficacy

A study assessing the antiviral activity of this compound analogs found that certain modifications significantly enhanced their efficacy against viral replication. For example, compounds with halogen substitutions showed improved binding affinity to viral enzymes, leading to increased antiviral activity .

Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c1-16-10(15)9-4-6-2-3-7(17-11(12)13)5-8(6)14-9/h2-5,11,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJVULMOJOHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.